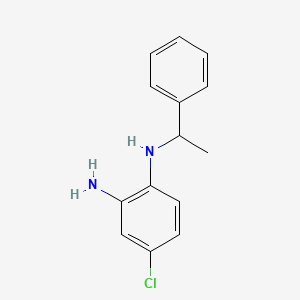

(2-Amino-4-chlorophenyl)(1-phenylethyl)amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Amino-4-chlorophenyl)(1-phenylethyl)amine is a useful research compound. Its molecular formula is C14H15ClN2 and its molecular weight is 246.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2-Amino-4-chlorophenyl)(1-phenylethyl)amine, with the molecular formula C14H15ClN2 and a molecular weight of 246.73 g/mol, is an organic compound characterized by the presence of an amino group and a chloro group attached to a phenyl ring. This unique structure endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. In a study investigating related compounds, derivatives showed moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The compound's structural similarities to other bioactive molecules suggest potential anticancer properties. Compounds with similar amino and chloro substitutions have been reported to exhibit significant cytotoxic effects against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the substituents on the phenyl rings can significantly alter its pharmacological profile. A comparative analysis with similar compounds reveals that:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-Amino-4-methylphenyl)-2-methylaminopropane | Structure | Contains a methyl group instead of chlorine; studied for different biological activities. |

| 1-(2-Amino-5-chlorophenyl)-2-(phenylethyl)amine | Structure | Similar structure but with chlorine at the 5-position; may exhibit different reactivity patterns. |

| 1-(2-Aminophenyl)-N,N-dimethylmethanamine | Structure | Features dimethyl substitution; used in various synthetic applications. |

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity. The derivatives were tested against multiple bacterial strains, showing varying degrees of effectiveness. The study concluded that the presence of the chloro group enhances the antimicrobial potency compared to non-chloro substituted analogs .

Case Study 2: Anticancer Activity

In another investigation focusing on similar compounds, it was found that certain derivatives exhibited selective cytotoxicity against T-lymphoblastic cell lines while sparing non-cancerous cells . This selectivity is crucial for developing targeted cancer therapies.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds with structural similarities to (2-Amino-4-chlorophenyl)(1-phenylethyl)amine exhibit potential anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. The presence of an amino group and a chlorophenyl moiety enhances its interaction with biological targets, making it a candidate for further investigation in cancer therapeutics .

1.2 Neurological Applications

The compound has also been studied for its effects on neurological disorders. Preliminary findings suggest that it may act as a modulator of neurotransmitter systems, potentially providing benefits in conditions such as depression or anxiety. The phenylethylamine structure is known for its psychoactive properties, which could be leveraged for developing new antidepressant or anxiolytic medications .

Toxicology Studies

2.1 Carcinogenic Potential

Toxicological assessments have highlighted the compound's potential carcinogenic effects. A significant study involving Fischer 344 rats demonstrated that long-term exposure to 2-amino-4-chlorophenol (a related compound) resulted in increased incidences of squamous cell papillomas and carcinomas in the forestomach. This indicates a need for caution when considering the use of such compounds in pharmaceuticals or consumer products .

2.2 Mechanisms of Toxicity

The mechanisms through which this compound exerts its toxic effects are under investigation. It is hypothesized that metabolic activation leads to the formation of reactive intermediates that can cause DNA damage, thereby increasing the risk of cancer development . Understanding these mechanisms is critical for risk assessment and regulatory decisions.

Organic Synthesis

3.1 Synthesis of Derivatives

The compound serves as a versatile intermediate in organic synthesis, allowing for the generation of various derivatives with modified pharmacological properties. Researchers have utilized it as a building block to create new chemical entities that may possess enhanced efficacy or reduced toxicity compared to existing drugs .

3.2 Development of New Therapeutics

Through combinatorial chemistry approaches, this compound has been employed to develop novel therapeutic agents targeting specific diseases, particularly those involving pain pathways and inflammatory responses . The ability to modify its structure opens avenues for creating tailored therapeutics.

Data Tables and Case Studies

化学反应分析

Cyclization Reactions

The amine participates in cyclization reactions to form piperazine derivatives, a key step in synthesizing pharmacologically active compounds. For example:

-

Reaction with 2-[N,N-Bis(2-chloroethyl)amino]ethoxy-1-[N-(1-phenylethyl)]acetamide (VIII ) in toluene or N,N-dimethylformamide (DMF) at 120–130°C forms (R)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetamide (II ) .

-

Base and Solvent Optimization :

Base Solvent Temperature (°C) Yield (%) N,N-Diisopropylamine Toluene 120–130 75–85 Potassium Carbonate DMF 120–130 68–72

This reaction exploits the amine’s nucleophilicity to displace chloride groups, forming a six-membered piperazine ring .

Acid/Base Hydrolysis

The compound’s amide derivatives undergo hydrolysis to yield carboxylic acids. For instance:

-

Hydrolysis of (R)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetamide (II ) with 48% HBr at 90–95°C for 24 hours produces (R)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid (I ) .

-

Hydrolysis Conditions :

Acid Temperature (°C) Time (h) Yield (%) 48% HBr 90–95 24 82 H₂SO₄ (conc.) 80–85 18 78

The reaction proceeds via cleavage of the amide bond, releasing 1-phenylethylamine as a recoverable byproduct .

Stereochemical Resolution

The compound’s chiral center enables diastereomer separation:

-

Treatment of racemic mixtures with diisopropyl ether selectively precipitates the desired (R)-enantiomer.

-

Solvent Efficiency :

Solvent Diastereomeric Excess (de) Diisopropyl ether >99% Ethyl acetate 85–90%

This method achieves >99% optical purity, critical for pharmaceutical applications .

Amidation and Salt Formation

The amine reacts with acyl chlorides or anhydrides to form amides and salts:

-

Reaction with acetyl chloride in dichloromethane (DCM) yields N-acetyl derivatives .

-

Salt Formation :

Acid Product Application HCl (gas) Hydrochloride salt Improved solubility HBr (aq.) Hydrobromide salt Crystallization control

These salts enhance stability and bioavailability in drug formulations .

Biological Activity

Derivatives of this amine exhibit antitumor properties. For example:

-

Analogues with phenylethylamine substituents show IC₅₀ values of 1.1–25.3 μM against human cancer cell lines (Table 1) .

-

Structure-Activity Relationship (SAR) :

Substituent (R₁) IC₅₀ (μM) vs. HCT-116 Phenylethylamine 1.1 ± 0.6 Benzylamine 18.6 ± 8.2

Phenylethylamine derivatives demonstrate superior activity due to enhanced lipophilicity and target engagement .

属性

IUPAC Name |

4-chloro-1-N-(1-phenylethyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-10(11-5-3-2-4-6-11)17-14-8-7-12(15)9-13(14)16/h2-10,17H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIFYGBTRHDLNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387832 |

Source

|

| Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345991-79-9 |

Source

|

| Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。